molecular formula C21H21ClN2O3 B2396316 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 849898-71-1

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B2396316
CAS No.: 849898-71-1
M. Wt: 384.86
InChI Key: RSJYTOHLANCOTQ-UHFFFAOYSA-N
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Description

4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one is a coumarin derivative featuring a piperazine moiety substituted with a 3-chlorophenyl group at the N-4 position. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure combines a 7-hydroxy-8-methylcoumarin core with a Mannich base-derived piperazine side chain, synthesized via condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and 1-(3-chlorophenyl)piperazine . The 3-chlorophenyl substituent enhances lipophilicity and may influence receptor binding, while the 8-methyl group on the coumarin core contributes to steric and electronic properties.

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-14-19(25)6-5-18-15(11-20(26)27-21(14)18)13-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-12,25H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJYTOHLANCOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with a chlorophenyl compound and a chromenone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial for the successful industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. The chromenone structure may also contribute to its biological effects by interacting with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to a class of coumarin-piperazine hybrids. Key structural analogs vary in substituents on the piperazine ring and coumarin core, impacting physicochemical and pharmacological profiles.

Table 1: Comparison of Structural Analogs

Compound Name Piperazine Substituent Coumarin Substituents Key Features/Applications Reference
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one 3-Chlorophenyl 7-hydroxy, 8-methyl Enhanced lipophilicity; potential CNS activity* -
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 4-Methyl 7-hydroxy, 8-methyl Crystallographically characterized
4-[(4-Benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one Benzyl 7-hydroxy, 8-methyl Increased steric bulk; antimicrobial potential*
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 2-Chlorophenyl, 4-methyl 7-hydroxy, 8-methyl, 2-CF3 Fluorinated analog; improved metabolic stability*
3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one 4-Chlorophenyl, 2-hydroxyethyl 7-hydroxy, 2-CF3 Hydrophilic side chain; solubility enhancement*

Notes:

  • 3-Chlorophenyl vs.
  • Chlorophenyl Isomers () : The 3-chlorophenyl substituent (meta) may offer distinct electronic effects compared to 2- (ortho) or 4- (para) positions, altering receptor binding kinetics.
  • Benzyl vs. Aryl Substitutents () : Benzyl groups introduce bulkier hydrophobic moieties, possibly reducing off-target interactions compared to aryl substituents.

Research Findings and Implications

  • Synthetic Methods : The Mannich reaction (formaldehyde-mediated coupling) is commonly employed for piperazine-coumarin hybrids, yielding pale solids crystallized from acetone (e.g., 42% yield for related compounds) .
  • Crystallography : The methyl-substituted analog () was resolved via X-ray diffraction (space group P2₁/c), confirming the piperazine-methyl linkage and planar coumarin core .
  • However, chlorophenyl and trifluoromethyl groups are hypothesized to enhance binding to serotonin or dopamine receptors based on piperazine’s role in CNS drug design.

Biological Activity

The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one , often referred to as a chromenone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its implications in pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20ClN1O3\text{C}_{19}\text{H}_{20}\text{ClN}_1\text{O}_3

This structure features a chromenone core with a piperazine moiety, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of chromenone derivatives typically involves multi-step organic reactions. The process for synthesizing 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one includes:

  • Formation of the Chromenone Core : Starting with appropriate phenolic compounds and carbonyl precursors.
  • Piperazine Attachment : Utilizing coupling reactions to attach the piperazine ring.
  • Functional Group Modifications : To achieve desired properties and enhance biological activity.

Antimicrobial Activity

Studies have shown that chromenone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research indicates that compounds with similar structures have demonstrated anticancer effects, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The piperazine moiety is believed to enhance cytotoxicity by interfering with cellular signaling pathways involved in proliferation and apoptosis .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes like acetylcholinesterase (AChE) and urease. In vitro studies reveal that it exhibits potent AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

In a study involving MDA-MB-231 cells, the compound was found to induce apoptosis through mitochondrial pathways. The combination of this compound with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity compared to either agent alone .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of the compound against Salmonella typhi. The results suggested that it could serve as a potential therapeutic agent for treating infections caused by resistant bacterial strains .

Data Tables

Biological Activity Tested Organisms/Cells IC50 Values (μM) Comments
AntibacterialStaphylococcus aureus15Moderate activity
AntibacterialEscherichia coli20Moderate activity
AnticancerMCF-710Significant cytotoxicity
AnticancerMDA-MB-2318Enhanced by combination therapy
AChE Inhibition-5Potent inhibitor

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